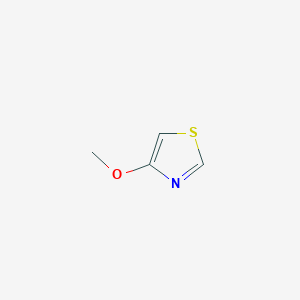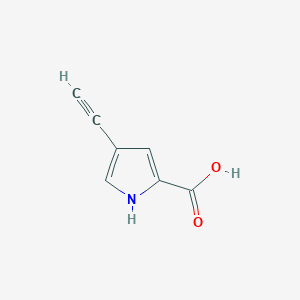
1-(3-Amino-4-fluorophenyl)pyrrolidin-2-one
説明
1-(3-Amino-4-fluorophenyl)pyrrolidin-2-one is a compound with the molecular formula C10H11FN2O and a molecular weight of 194.21 . It is a solid substance at room temperature . The IUPAC name for this compound is 1-(3-amino-4-fluorophenyl)-2-pyrrolidinone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11FN2O/c11-8-4-3-7(6-9(8)12)13-5-1-2-10(13)14/h3-4,6H,1-2,5,12H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a solid substance at room temperature . It has a molecular weight of 194.21 . The melting point is reported to be between 103-105 degrees Celsius .科学的研究の応用
Pyrrolidine in Drug Discovery
Pyrrolidine rings, such as those in 1-(3-Amino-4-fluorophenyl)pyrrolidin-2-one, are fundamental in medicinal chemistry for developing treatments for various human diseases. Their structure allows for efficient exploration of the pharmacophore space, contributes to stereochemistry, and offers increased three-dimensional coverage due to their non-planarity. Research has highlighted the versatility of pyrrolidine and its derivatives in bioactive molecules, providing a broad scope for creating compounds with target selectivity. The review by Li Petri et al. (2021) focuses on the synthetic strategies used to construct or modify pyrrolidine rings, emphasizing the impact of stereoisomerism and spatial orientation of substituents on the biological profile of drug candidates. This work guides medicinal chemists in designing new pyrrolidine compounds with varied biological profiles (Li Petri et al., 2021).
Pharmacophore Design of Kinase Inhibitors
Synthetic compounds based on the imidazole scaffold, closely related to the chemical structure of this compound, have been identified as selective inhibitors for the p38 mitogen-activated protein (MAP) kinase. This enzyme is crucial for proinflammatory cytokine release. Scior et al. (2011) reviewed the design, synthesis, and activity studies of these inhibitors, highlighting the significance of the 4-fluorophenyl ring for achieving high binding selectivity and potency. This research underlines the potential of such compounds in designing drugs targeting specific enzymes involved in inflammatory responses (Scior et al., 2011).
Stereochemistry and Pharmacological Profile Improvement
The pyrrolidin-2-one pharmacophore, present in this compound, has been a point of interest for developing central nervous system agents. Veinberg et al. (2015) focused on the design, synthesis, and exploration of the biological activity of enantiomerically pure derivatives, such as phenylpiracetam. Their research provided insights into how the configuration of stereocenters significantly influences the biological properties of these compounds, showcasing the importance of selecting the most effective stereoisomer for drug development (Veinberg et al., 2015).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
1-(3-amino-4-fluorophenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O/c11-8-4-3-7(6-9(8)12)13-5-1-2-10(13)14/h3-4,6H,1-2,5,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKHUKSEZMOSDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC(=C(C=C2)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001266047 | |
| Record name | 1-(3-Amino-4-fluorophenyl)-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001266047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69131-57-3 | |
| Record name | 1-(3-Amino-4-fluorophenyl)-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69131-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Amino-4-fluorophenyl)-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001266047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one](/img/structure/B3279284.png)

![2-(2-Chloroethyl)imidazo[1,2-a]pyridine](/img/structure/B3279299.png)






![1-(6-Bromonaphthalen-2-yl)oxy-3-[4-(2-chlorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B3279354.png)

